molecular formula C18H13ClFN3O4S2 B6507784 2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 899965-50-5

2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No. B6507784
CAS RN: 899965-50-5
M. Wt: 453.9 g/mol
InChI Key: IOUWKXNIWHMESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H13ClFN3O4S2 and its molecular weight is 453.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is 453.0020041 g/mol and the complexity rating of the compound is 804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structure suggests potential as a drug candidate. Researchers can explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. Computational studies, molecular docking, and in vitro assays can help identify its binding affinity and potential therapeutic applications .

Anti-Inflammatory Properties

Given the presence of a sulfonamide group, AKOS001859711 may exhibit anti-inflammatory effects. Investigating its impact on inflammatory pathways, cytokine production, and immune responses could provide valuable insights for drug development in conditions like rheumatoid arthritis, inflammatory bowel disease, or asthma .

Anticancer Research

Compounds with pyrimidine scaffolds often show promise in cancer research. Researchers can explore AKOS001859711’s cytotoxicity, cell cycle arrest, and apoptosis-inducing properties. In vitro and in vivo studies can assess its potential as an anticancer agent .

Targeting Epigenetic Mechanisms

Epigenetic modifications play a crucial role in gene expression regulation. Investigating whether AKOS001859711 affects DNA methylation, histone modifications, or chromatin remodeling could lead to novel epigenetic therapies .

Neuropharmacology

The compound’s structure suggests potential interactions with neural receptors or transporters. Researchers can explore its effects on neurotransmission, neuroprotection, or neuroinflammation. This knowledge could contribute to drug discovery for neurological disorders .

Antimicrobial Activity

Compounds containing fluorine atoms often exhibit antimicrobial properties. Researchers can evaluate AKOS001859711’s antibacterial, antifungal, or antiviral effects. In vitro studies against specific pathogens can guide further investigations .

properties

IUPAC Name

2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O4S2/c19-11-2-1-3-14(8-11)29(26,27)15-9-21-18(23-17(15)25)28-10-16(24)22-13-6-4-12(20)5-7-13/h1-9H,10H2,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUWKXNIWHMESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.